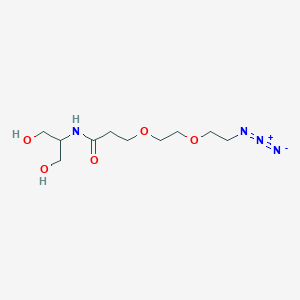
2-(Azido-PEG2-amido)-1,3-propandiol
Overview
Description
2-(Azido-PEG2-amido)-1,3-propandiol is a multi-arm polyethylene glycol with azide or hydroxyl at the terminal of all arms . The azide group enables Click Chemistry . The indicated molecular weight of the multi-arm PEG is the sum of the molecular weights of all the arms .
Molecular Structure Analysis
The molecular formula of 2-(Azido-PEG2-amido)-1,3-propandiol is C10H20N4O5 . The molecular weight is 276.3 g/mol . The functional groups present in the compound are azide and hydroxyl .
Chemical Reactions Analysis
The azide group in 2-(Azido-PEG2-amido)-1,3-propandiol enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together in a wide variety of materials under mild conditions.
Physical And Chemical Properties Analysis
The molecular weight of 2-(Azido-PEG2-amido)-1,3-propandiol is 276.3 g/mol . The molecular formula is C10H20N4O5 . It is recommended to be stored at -20°C .
Scientific Research Applications
Bioconjugation
2-(Azido-PEG2-amido)-1,3-propandiol: is extensively used in bioconjugation techniques due to its azide group, which can participate in copper-catalyzed Click Chemistry reactions with alkynes . This property allows for the creation of stable triazole linkages, which are pivotal in conjugating various biomolecules for targeted delivery and diagnostics.
Drug Delivery Systems
In the realm of drug delivery, the hydrophilic PEG linker of 2-(Azido-PEG2-amido)-1,3-propandiol enhances the solubility of therapeutic compounds in aqueous media . This solubility is crucial for designing effective drug delivery systems, especially for hydrophobic drugs that require improved bioavailability.
Diagnostics
The compound’s ability to form triazole linkages through Click Chemistry makes it valuable in developing diagnostic tools . These linkages can be used to attach fluorescent markers or other diagnostic molecules to specific targets within biological systems, aiding in the visualization and detection of diseases.
Therapeutics
In therapeutic applications, 2-(Azido-PEG2-amido)-1,3-propandiol serves as a linker to attach medicinal agents to targeting moieties . The resulting conjugates can provide targeted therapy, reducing side effects and improving the efficacy of the treatment.
Nanotechnology
Nanotechnology benefits from the use of 2-(Azido-PEG2-amido)-1,3-propandiol in the synthesis of nanomaterials. The compound can be used to modify the surface of nanoparticles, imparting them with specific functionalities for targeted drug delivery, imaging, or as part of nanodevices.
Biomaterials
Lastly, the compound finds application in the development of biomaterials . Its role as a PEG linker can be utilized to create hydrogels, coatings, and other materials that interact with biological tissues, enhancing biocompatibility and performance in medical devices.
Mechanism of Action
Safety and Hazards
According to the Material Safety Data Sheet, 2-(Azido-PEG2-amido)-1,3-propandiol is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]-N-(1,3-dihydroxypropan-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O5/c11-14-12-2-4-19-6-5-18-3-1-10(17)13-9(7-15)8-16/h9,15-16H,1-8H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPVNVRTDKZLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azido-PEG2-amido)-1,3-propandiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)
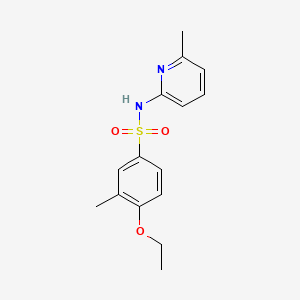
![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)
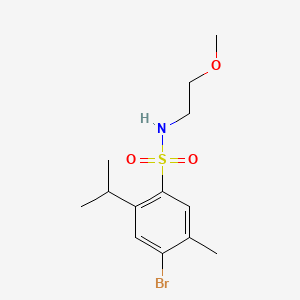
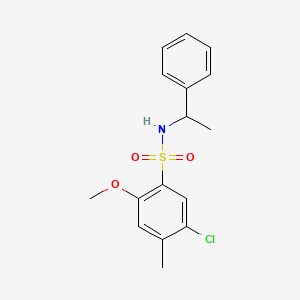
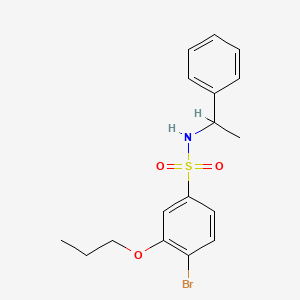
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)
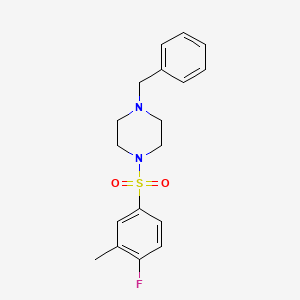
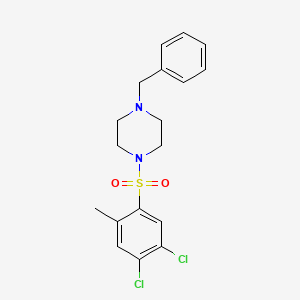
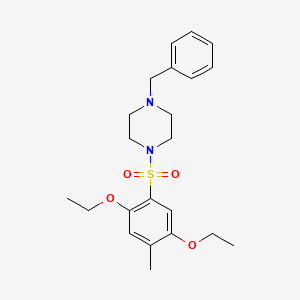
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)